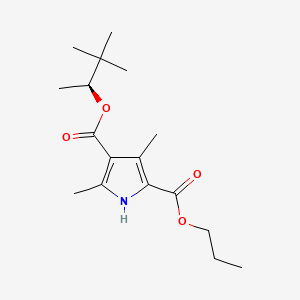

![molecular formula C19H28N5O20P3 B10771216 [[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)

[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MRS2957 is a synthetic organic compound known for its role as a potent and selective agonist of the P2Y6 receptor. This receptor is part of the purinergic receptor family, which is involved in various physiological processes, including inflammation and immune responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MRS2957 involves the preparation of its triethylammonium salt form. The chemical name for this compound is P1-[5’-(N4-Methoxycytidyl)]-P3-(5’-uridyl)-triphosphate tri(triethylammonium) salt . The synthesis typically involves the following steps:

Preparation of N4-Methoxycytidine: This is achieved through the alkylation of cytidine with methoxy groups.

Formation of Uridine Triphosphate: Uridine is phosphorylated to form uridine triphosphate.

Coupling Reaction: The N4-Methoxycytidine and uridine triphosphate are coupled together under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of MRS2957 is not widely documented, but it generally follows the same synthetic routes as described above, with optimization for large-scale production. The compound is typically stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

MRS2957 primarily undergoes phosphorylation and dephosphorylation reactions due to its triphosphate structure. It can also participate in substitution reactions, particularly involving its methoxy and uridine groups.

Common Reagents and Conditions

Phosphorylation: Utilizes phosphorylating agents such as phosphorus oxychloride (POCl3) under anhydrous conditions.

Substitution: Methoxy groups can be substituted using alkylating agents under basic conditions.

Major Products

The major products formed from these reactions include various phosphorylated intermediates and substituted nucleotides, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

MRS2957 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a reference compound in studies involving purinergic receptors.

Industry: Utilized in the development of new pharmacological agents targeting purinergic receptors.

Mécanisme D'action

MRS2957 exerts its effects by selectively activating the P2Y6 receptor. This activation leads to the phosphorylation of AMP-activated protein kinase (AMPK), which in turn increases the expression of glucose transporter-4 (GLUT4) on the cell membrane. This pathway enhances glucose uptake in peripheral tissues, contributing to improved glucose metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

MRS2578: A selective antagonist of the P2Y6 receptor.

MRS2500: A potent and selective antagonist of the P2Y1 receptor.

AR-C118925: A selective antagonist of the P2Y2 receptor.

Uniqueness

MRS2957 is unique in its high selectivity and potency as a P2Y6 receptor agonist. It displays 14- and 66-fold selectivity against P2Y2 and P2Y4 receptors, respectively . This specificity makes it a valuable tool in research focused on the P2Y6 receptor and its associated physiological processes.

Propriétés

Formule moléculaire |

C19H28N5O20P3 |

|---|---|

Poids moléculaire |

739.4 g/mol |

Nom IUPAC |

[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C19H28N5O20P3/c1-38-22-10-2-4-23(18(30)20-10)16-14(28)12(26)8(41-16)6-39-45(32,33)43-47(36,37)44-46(34,35)40-7-9-13(27)15(29)17(42-9)24-5-3-11(25)21-19(24)31/h2-5,8-9,12-17,26-29H,6-7H2,1H3,(H,32,33)(H,34,35)(H,36,37)(H,20,22,30)(H,21,25,31)/t8-,9-,12+,13+,14+,15+,16-,17-/m1/s1 |

Clé InChI |

SIKKMGJHOOQSAP-AOUMTEFLSA-N |

SMILES isomérique |

CONC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@@H]([C@@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O |

SMILES canonique |

CONC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B10771137.png)

![[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)

![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771151.png)

![[125I]Abopx](/img/structure/B10771158.png)

![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)

![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)

![[3H]vesamicol](/img/structure/B10771178.png)

![(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B10771183.png)

![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771187.png)

![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)